molecular formula C15H13ClN2O4S B6663847 3-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid

3-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid

Cat. No.: B6663847
M. Wt: 352.8 g/mol
InChI Key: RTSHGTMIORBMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid is a complex organic compound characterized by its thiazole and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 4-chlorobenzaldehyde with thiourea to form the thiazole core, followed by subsequent reactions to introduce the oxolane and carboxylic acid functionalities.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies due to its unique structure.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its thiazole and oxolane rings are common motifs in pharmaceuticals, and it may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Thiazole derivatives: : Other thiazole-containing compounds with similar biological activities.

  • Oxolane derivatives: : Compounds with oxolane rings that exhibit comparable chemical properties.

Uniqueness

What sets 3-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid apart from similar compounds is its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-10-3-1-9(2-4-10)13-17-11(7-23-13)12(19)18-15(14(20)21)5-6-22-8-15/h1-4,7H,5-6,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSHGTMIORBMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.